molecular formula C20H23ClN4O2 B2590745 2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034425-09-5

2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No.: B2590745
CAS No.: 2034425-09-5
M. Wt: 386.88
InChI Key: VTJSUPONILDGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at position 6 with a cyclopropyl group and at position 2 with a 2-oxoethyl chain linked to a 4-(5-chloro-2-methylphenyl)piperazine moiety. Its structural framework is characteristic of bioactive molecules targeting neurological or oncological pathways, leveraging the piperazine group’s role in modulating receptor interactions . The cyclopropyl substituent may enhance metabolic stability compared to bulkier aromatic groups, while the 5-chloro-2-methylphenyl group on the piperazine could influence binding affinity through steric and electronic effects .

Properties

IUPAC Name

2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14-2-5-16(21)12-18(14)23-8-10-24(11-9-23)20(27)13-25-19(26)7-6-17(22-25)15-3-4-15/h2,5-7,12,15H,3-4,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJSUPONILDGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Variations and Pharmacological Implications

The compound’s closest analogs differ in substituents on the pyridazinone core, piperazine modifications, and linker groups. Below is a comparative analysis based on evidence-derived

Compound Pyridazinone Substituent Piperazine Substituent Linker Reported Activity/Properties Source
Target Compound: 2-(2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one 6-cyclopropyl 4-(5-chloro-2-methylphenyl) Ethyl-ketone N/A (structural analog of anticancer agents)
6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one 6-(p-tolyl) 4-methyl Ethyl-ketone Structural data only (CID 3346720)
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 6-(2-chlorophenyl) 4-(4-chlorophenyl) Ethyl-ketone N/A (halogen positioning impacts receptor binding)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one 6-morpholinyl, 4-phenyl 4-(4-fluorophenyl) Ethyl-ketone Crystallographic data only
6-Phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one derivatives 6-phenyl Variable (e.g., aryl/heteroaryl) Propyl Anticancer activity (preliminary evaluation)

Critical Observations

Halogenated aryl groups (e.g., 4-chlorophenyl in ) are common in receptor-targeting agents, where chlorine enhances binding via hydrophobic interactions. The target compound’s 5-chloro-2-methylphenyl group introduces both steric (methyl) and electronic (chlorine) effects, which may fine-tune selectivity .

Piperazine Modifications: 4-Methylpiperazine (as in ) is a neutral substituent, while 4-(4-fluorophenyl)piperazine () introduces electron-withdrawing effects.

Linker Flexibility :

  • Ethyl-ketone linkers (common in ) provide rigidity, whereas propyl linkers (as in ) increase conformational flexibility, which may affect binding kinetics. The target compound’s ethyl chain likely balances stability and receptor engagement .

Biological Activity Trends :

  • Analogs with aryl/heteroaryl-piperazine moieties (e.g., ) showed preliminary anticancer activity, suggesting the target compound may share similar mechanisms.
  • Morpholinyl substituents () are associated with improved pharmacokinetics, but the target compound’s cyclopropyl group may offer comparable metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.